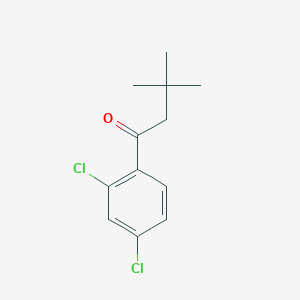
2',4'-Dichloro-3,3-dimethylbutyrophenone
Vue d'ensemble
Description
2,4'-Dichloro-3,3-dimethylbutyrophenone, commonly known as 2,4-DCDMB, is an organic compound belonging to the class of ketones. It is a colorless, volatile liquid with a sweet, pungent odor, and is used in a variety of applications. It is a versatile reagent in chemical synthesis, as well as a useful tool in scientific research.
Applications De Recherche Scientifique
Photochemical Behavior in Aqueous Solutions
Research on chlorophenols, which are structurally related to 2',4'-Dichloro-3,3-dimethylbutyrophenone, has shown that the presence of chlorine atoms significantly affects their photochemical behavior compared to non-halogenated phenols. The initial step in the photochemical degradation of chlorophenols involves C-Cl bond scission, leading to the formation of hydrochloric acid. This process is not influenced by oxygen, and the position of the chlorine on the phenolic ring plays a crucial role in the transformation of these compounds (Boule, Guyon, & Lemaire, 1982).
Intermolecular Hydrogen Bonding
A study involving 2,2-dimethylbutynoic acid with a pyridone terminus demonstrates the significance of acid−amide intermolecular hydrogen bonding. This research could provide insights into how similar structural features in 2',4'-Dichloro-3,3-dimethylbutyrophenone might influence its chemical behavior and interactions (Wash, Maverick, Chiefari, & Lightner, 1997).
Synthesis and Fluorescence Properties
The synthesis of derivatives from compounds similar to 2',4'-Dichloro-3,3-dimethylbutyrophenone has been explored, showcasing their potential fluorescence in solid states and solutions. This kind of research could hint at the possible applications of 2',4'-Dichloro-3,3-dimethylbutyrophenone in materials science, particularly in the development of new fluorescent materials (Hagimori et al., 2012).
Advanced Electrochemical Oxidation Processes
The study of the mineralization of chlorophenoxyacetic acids, compounds closely related to 2',4'-Dichloro-3,3-dimethylbutyrophenone, through advanced electrochemical oxidation processes highlights potential environmental applications. This includes the degradation of persistent organic pollutants in water treatment processes (Brillas, Calpe, & Casado, 2000).
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDAAQJJATXHQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642408 | |
| Record name | 1-(2,4-Dichlorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898764-86-8 | |
| Record name | 1-(2,4-Dichlorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate](/img/structure/B1613855.png)







![2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613868.png)
![2-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzonitrile](/img/structure/B1613869.png)



